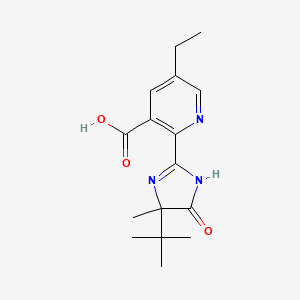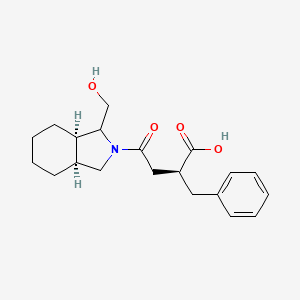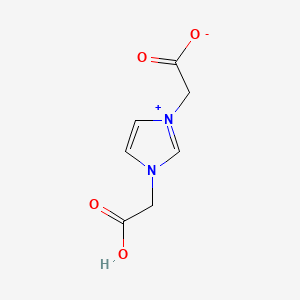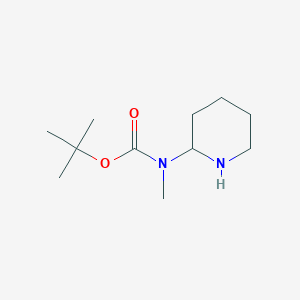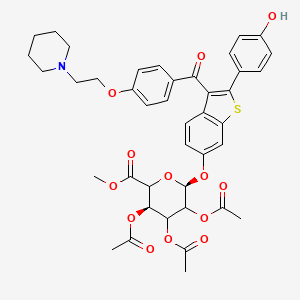
TreprostinilEthylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TreprostinilEthylEster is a synthetic analog of prostacyclin, a compound known for its vasodilatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. This compound works by dilating the blood vessels, thereby reducing the pressure and improving blood flow.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TreprostinilEthylEster is synthesized through a series of chemical reactions starting from (S)-epichlorhydrin. The synthesis involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are carried out in a plug flow reactor, which allows for improved yields and selectivity .
Industrial Production Methods: The industrial production of this compound involves the preparation of crystalline forms of Treprostinil monohydrate. The process includes esterification of Treprostinil with alcohols to form dimers or esters. The preparation methods disclosed in patents ensure fewer impurities and are suitable for large-scale operations .
Análisis De Reacciones Químicas
Types of Reactions: TreprostinilEthylEster undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .
Aplicaciones Científicas De Investigación
TreprostinilEthylEster has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular pathways and its potential in treating various cardiovascular diseases.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension.
Industry: Utilized in the production of various pharmaceutical formulations due to its stability and efficacy.
Mecanismo De Acción
TreprostinilEthylEster exerts its effects by promoting vasodilation of the pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary vascular resistance. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory and anti-thrombotic effects .
Comparación Con Compuestos Similares
Epoprostenol: Another prostacyclin analog used in the treatment of PAH. It has a shorter half-life and requires continuous infusion.
Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetics.
Beraprost: An oral prostacyclin analog with a longer half-life compared to Epoprostenol.
Uniqueness: TreprostinilEthylEster is unique due to its stability and multiple routes of administration (subcutaneous, intravenous, inhaled, and oral). It provides more flexibility in treatment options and has a longer half-life compared to Epoprostenol .
Propiedades
Fórmula molecular |
C41H43NO13S |
|---|---|
Peso molecular |
789.8 g/mol |
Nombre IUPAC |
methyl (3R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-16-17-31-32(22-30)56-39(27-8-12-28(46)13-9-27)33(31)34(47)26-10-14-29(15-11-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36?,37?,38?,41-/m1/s1 |
Clave InChI |
YTQUGBSKLJTRQN-WNNHPNHUSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



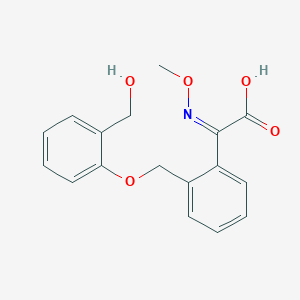
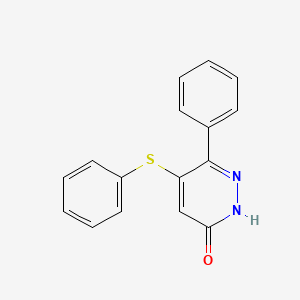
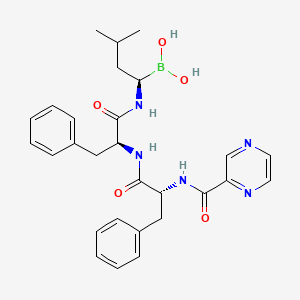
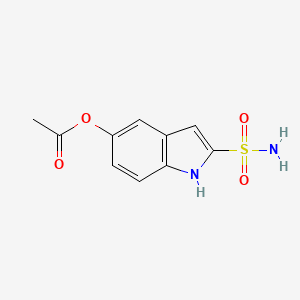
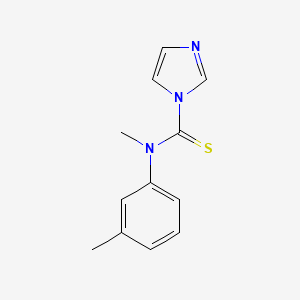
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
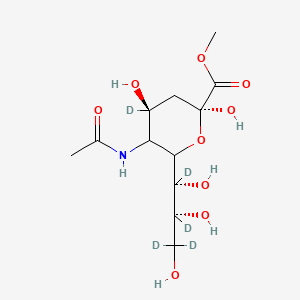
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)

